molecular formula C15H12BrN B13928878 1-(3-Bromophenyl)-3,4-dihydroisoquinoline CAS No. 143576-15-2

1-(3-Bromophenyl)-3,4-dihydroisoquinoline

Cat. No.: B13928878
CAS No.: 143576-15-2
M. Wt: 286.17 g/mol
InChI Key: QWPYVLPFYUOLNX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines It features a bromophenyl group attached to a dihydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3,4-dihydroisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated products or reduced functional groups.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-3,4-dihydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the dihydroisoquinoline core can interact with hydrophobic pockets in the target protein. This compound may modulate the activity of enzymes or receptors, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3,4-dihydroisoquinoline: Similar structure with the bromine atom at the para position.

    1-(3-Chlorophenyl)-3,4-dihydroisoquinoline: Similar structure with a chlorine atom instead of bromine.

    1-(3-Methylphenyl)-3,4-dihydroisoquinoline: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(3-Bromophenyl)-3,4-dihydroisoquinoline is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially leading to unique pharmacological profiles.

Properties

CAS No.

143576-15-2

Molecular Formula

C15H12BrN

Molecular Weight

286.17 g/mol

IUPAC Name

1-(3-bromophenyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H12BrN/c16-13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-7,10H,8-9H2

InChI Key

QWPYVLPFYUOLNX-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC(=CC=C3)Br

Origin of Product

United States

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